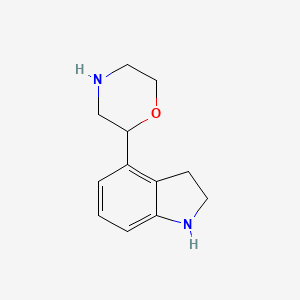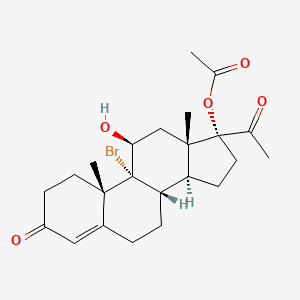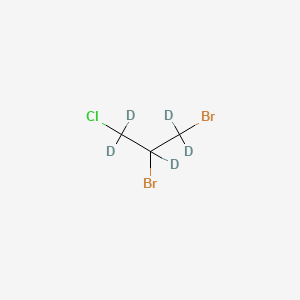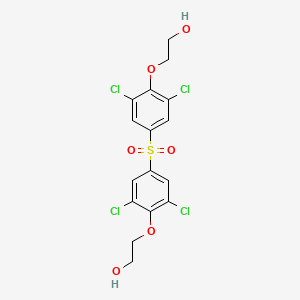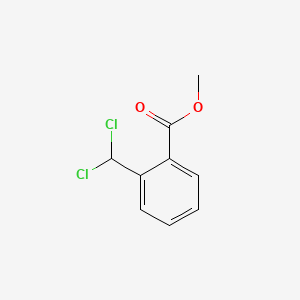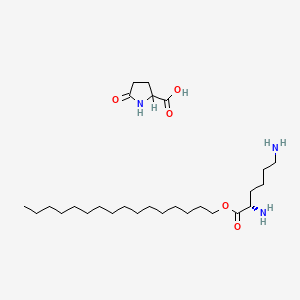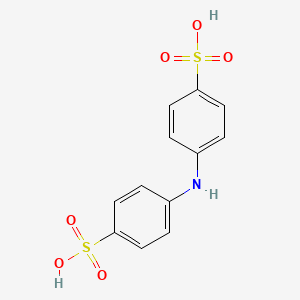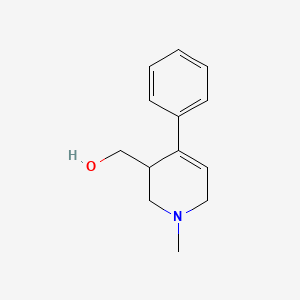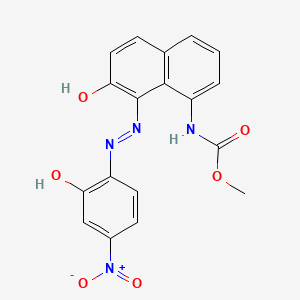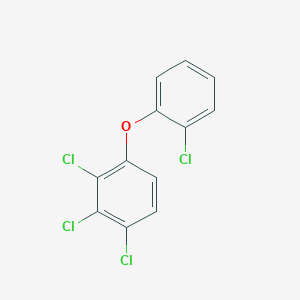
2,2',3,4-Tetrachlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,3,4-Tetrachlorodiphenyl ether: is a chemical compound belonging to the class of polychlorinated diphenyl ethers. These compounds are known for their structural similarity to polychlorinated biphenyls, both of which are toxic polyhalogenated compounds. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,2’,3,4-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrachlorodiphenyl ether may involve the chlorination of diphenyl ether under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and the presence of catalysts, are optimized to maximize yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
Scientific Research Applications
2,2’,3,4-Tetrachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in soil and water.
Toxicology: Research focuses on its potential health effects, including neurotoxicity, immunotoxicity, and carcinogenicity.
Biodegradation: Studies investigate the biodegradation pathways and the role of microorganisms in breaking down the compound.
Mechanism of Action
The mechanism by which 2,2’,3,4-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic responses similar to those caused by polychlorinated biphenyls .
Comparison with Similar Compounds
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
Uniqueness: 2,2’,3,4-Tetrachlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental persistence .
Properties
CAS No. |
220002-37-9 |
|---|---|
Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2,3-trichloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H |
InChI Key |
VTTDWGUAWMLHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



